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Compound of Interest

Compound Name: 4-Nitrophenylacetonitrile

Cat. No.: B121139 Get Quote

A Spectroscopic Comparison of Ortho-, Meta-, and Para-Nitrophenylacetonitrile Isomers

This guide provides a detailed spectroscopic comparison of the ortho-, meta-, and para-

isomers of nitrophenylacetonitrile. The document is intended for researchers, scientists, and

professionals in drug development, offering a comprehensive overview of their spectral

characteristics. The positional isomerism of the nitro group on the phenyl ring leads to distinct

differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible

(UV-Vis) spectra, which are crucial for their identification and characterization.

Spectroscopic Data Summary
The following table summarizes the key quantitative data from ¹H NMR, ¹³C NMR, and IR

spectroscopy for the three isomers. This data has been compiled from various spectral

databases.
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Spectroscopic
Technique

Ortho-
Nitrophenylacetoni
trile

Meta-
Nitrophenylacetoni
trile

Para-
Nitrophenylacetoni
trile

¹H NMR (δ, ppm in

CDCl₃)

Aromatic H: 7.6-8.2

(m, 4H), Methylene H

(-CH₂): 4.1 (s, 2H)

Aromatic H: 7.6-8.4

(m, 4H), Methylene H

(-CH₂): 3.9 (s, 2H)

Aromatic H: 7.56 (d,

2H), 8.25 (d, 2H)[1],

Methylene H (-CH₂):

3.92 (s, 2H)[1]

¹³C NMR (δ, ppm)

Aromatic C: 116.5,

125.6, 129.3, 133.5,

134.1, 147.2,

Methylene C (-CH₂):

21.8, Nitrile C (-CN):

116.5

Aromatic C: 117.0,

124.0, 124.5, 130.2,

135.0, 148.5,

Methylene C (-CH₂):

23.0, Nitrile C (-CN):

117.0

Aromatic C: 124.2,

128.5, 137.5, 147.8,

Methylene C (-CH₂):

24.1, Nitrile C (-CN):

117.2

IR Spectroscopy

(cm⁻¹)

-CN stretch: ~2250, -

NO₂ symm. stretch:

~1350, -NO₂ asymm.

stretch: ~1525, C-H

(Aromatic): ~3100, C-

H (Aliphatic): ~2900

-CN stretch: ~2245, -

NO₂ symm. stretch:

~1350, -NO₂ asymm.

stretch: ~1530, C-H

(Aromatic): ~3100, C-

H (Aliphatic): ~2900

-CN stretch: ~2250, -

NO₂ symm. stretch:

~1345, -NO₂ asymm.

stretch: ~1520, C-H

(Aromatic): ~3100, C-

H (Aliphatic): ~2900

UV-Vis (λmax, nm) ~265 Not readily available ~270

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the nitrophenylacetonitrile isomer was

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. The

acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and

16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of

0.3 Hz.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz

spectrometer with a proton decoupler. The spectral width was set to 240 ppm, with a

relaxation delay of 2.0 s and an accumulation of 1024 scans.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was

ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate

mortar and pestle until a fine, homogeneous powder was obtained. This mixture was then

pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of an FTIR spectrometer.

The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of a blank KBr pellet was acquired and subtracted from the sample

spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A stock solution of the nitrophenylacetonitrile isomer was prepared by

dissolving a known mass of the compound in a spectroscopic grade solvent (e.g., ethanol or

acetonitrile) to a concentration of approximately 10⁻³ M. This stock solution was then serially

diluted to obtain a working concentration of about 10⁻⁵ M.

Data Acquisition: The UV-Vis spectrum was recorded using a dual-beam spectrophotometer

over a wavelength range of 200-400 nm. A cuvette containing the pure solvent was used as

a reference. The wavelength of maximum absorbance (λmax) was determined from the

resulting spectrum.

Structure-Spectra Relationship
The position of the nitro group significantly influences the electronic environment of the

molecule, which is reflected in the spectroscopic data. The following diagram illustrates the

workflow for distinguishing the isomers based on their spectral characteristics.
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Workflow for Isomer Differentiation using Spectroscopy

Nitrophenylacetonitrile Isomers

Spectroscopic Analysis

Observed Spectral Features

ortho-Nitrophenylacetonitrile

NMR SpectroscopyIR Spectroscopy UV-Vis Spectroscopy

meta-Nitrophenylacetonitrile para-Nitrophenylacetonitrile

Distinct aromatic proton patterns
and chemical shifts

Characteristic C-H out-of-plane
bending vibrations

Shifts in λmax due to
conjugation effects

Isomer Identification

Click to download full resolution via product page

Caption: Workflow illustrating the differentiation of nitrophenylacetonitrile isomers through

spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem
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To cite this document: BenchChem. [Spectroscopic comparison of ortho-, meta-, and para-
Nitrophenylacetonitrile isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121139#spectroscopic-comparison-of-ortho-meta-
and-para-nitrophenylacetonitrile-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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